
Nigakinon
Übersicht
Beschreibung
Nigakinone is a naturally occurring alkaloid found in the plant Picrasma quassioides. It is known for its significant pharmacological activities, particularly its anti-inflammatory and antimicrobial properties. The compound has a molecular formula of C15H10N2O3 and a molecular weight of 266.25 g/mol .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Nigakinone exhibits significant antimicrobial properties, making it a candidate for antibiotic development. In a study assessing various compounds for their antimicrobial efficacy, nigakinone was identified alongside methylnigakinone and β-carboline-1-carboxylic acid as having strong activity against human pathogens such as Staphylococcus aureus and Escherichia coli . The compound's effectiveness was quantified using metrics like IC50 (the concentration needed to inhibit 50% of the target) and minimum bactericidal concentration (MBC) .
Table 1: Antimicrobial Efficacy of Nigakinone
Compound | Target Pathogen | IC50 (µM) | MBC (µg/mL) |
---|---|---|---|
Nigakinone | Staphylococcus aureus | 15 | 30 |
Methylnigakinone | Escherichia coli | 20 | 40 |
β-Carboline-1-Carboxylic Acid | Staphylococcus aureus | 25 | 50 |
Anti-inflammatory Properties
Recent research has demonstrated that nigakinone can alleviate symptoms of colitis, particularly in models induced by dextran sulfate sodium (DSS). It operates through the regulation of bile acid profiles and the farnesoid X receptor/NLRP3 signaling pathways. This mechanism suggests that nigakinone could be a promising therapeutic agent for inflammatory bowel diseases .
Case Study: DSS-Induced Colitis
In a controlled study, nigakinone was administered to mice with DSS-induced colitis. The results indicated a significant reduction in inflammatory markers and improved mucosal barrier integrity, highlighting its potential as an anti-inflammatory treatment .
Other Therapeutic Applications
Beyond its antimicrobial and anti-inflammatory effects, nigakinone has shown promise in various other health-related areas:
- Antioxidant Activity : Research indicates that nigakinone possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Skin Tanning Effects : Preliminary studies suggest that nigakinone may enhance melanogenesis, indicating potential applications in dermatological products aimed at skin tanning .
- Appetite Stimulation : Traditionally used in herbal medicine, nigakinone is noted for its ability to stimulate appetite and treat gastrointestinal discomfort .
Wirkmechanismus
Target of Action
Nigakinone primarily targets the Farnesoid X receptor (FXR) and the NLRP3 (nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing 3) signaling pathway . FXR is a controller for bile acid homeostasis and inflammation, making it a promising target for ulcerative colitis therapy . NLRP3 is a component of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses .
Mode of Action
Nigakinone acts as a regulator of the FXR and NLRP3 signaling pathways . It controls cholesterol hydroxylase and transporters mediated by FXR, thereby regulating bile acid disorders . Molecular docking and dual-luciferase reporter assays indicate that FXR might be a target of nigakinone . In vitro, nigakinone restrains bile acid-induced inflammation and cell damage via FXR activation and inhibition of inflammatory cytokines .
Biochemical Pathways
Nigakinone affects the bile acid profile and the FXR/NLRP3 signaling pathways . By controlling FXR-mediated cholesterol hydroxylase and transporters, nigakinone regulates bile acid disorders, leading to a decrease in bile acid accumulation in the colon .
Result of Action
Nigakinone attenuates colitis symptoms induced by dextran sulfate sodium (DSS), including excessive inflammatory response by NLRP3 activation, and injury of the intestinal mucosal barrier . It also restrains bile acid-induced inflammation and cell damage via FXR activation and inhibition of inflammatory cytokines .
Action Environment
The ameliorating effects of Nigakinone on colitis were suppressed by FXR knockout or silencing in vivo or in vitro .
Biochemische Analyse
Biochemical Properties
Nigakinone plays a crucial role in biochemical reactions, particularly in the regulation of bile acid (BA) metabolism . It interacts with key enzymes and proteins, such as the farnesoid X receptor (FXR), which is a controller of BA homeostasis and inflammation . The nature of these interactions involves the modulation of cholesterol hydroxylase and transport proteins mediated by FXR, leading to a reduction in BA accumulation in the colon .
Cellular Effects
Nigakinone has profound effects on various types of cells and cellular processes. It influences cell function by controlling the activation of the NLRP3 inflammasome, which is involved in the inflammatory response . Nigakinone also impacts cell signaling pathways, particularly the FXR/NLRP3 signaling pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Nigakinone involves its interaction with biomolecules and its influence on gene expression. It binds to the FXR, potentially acting as an agonist . This binding interaction leads to the activation of FXR, which in turn modulates the expression of genes involved in BA metabolism .
Temporal Effects in Laboratory Settings
Over time, Nigakinone has been observed to alleviate symptoms of dextran sulfate sodium (DSS)-induced colitis in laboratory settings . This includes the reduction of excessive inflammatory responses triggered by NLRP3 activation and the mitigation of damage to the intestinal mucosal barrier .
Metabolic Pathways
Nigakinone is involved in the metabolic pathway of BA. It interacts with enzymes and cofactors, including cholesterol hydroxylase and transport proteins, which are mediated by FXR . This interaction leads to the regulation of BA metabolism and a reduction in BA accumulation in the colon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nigakinone can be synthesized through various chemical reactions involving the starting material, 5-hydroxy-4-methoxycanthin-6-one. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of nigakinone is formed through a series of cyclization reactions.
Functional group modifications: The hydroxyl and methoxy groups are introduced through selective functional group modifications.
Industrial Production Methods: Industrial production of nigakinone involves the extraction of the compound from Picrasma quassioides using solvents such as ethanol or methanol. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate nigakinone .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nigakinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroderivaten führen.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Methoxypositionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Alkylierungsmittel.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Dihydroderivate.
Substitution: Verschiedene substituierte Nigakinonderivate.
Vergleich Mit ähnlichen Verbindungen
Nigakinon ist unter den Alkaloiden einzigartig aufgrund seiner spezifischen Struktur und pharmakologischen Aktivitäten. Ähnliche Verbindungen umfassen:
Methylthis compound: Ein methyliertes Derivat von this compound mit ähnlichen antimikrobiellen Eigenschaften.
β-Carbolin-1-Carbonsäure: Ein weiteres Alkaloid, das in Picrasma quassioides gefunden wird, mit antimikrobieller Aktivität.
Picrasidin S: Ein Alkaloid mit bemerkenswerten antimikrobiellen Wirkungen gegen Escherichia coli.
This compound zeichnet sich durch seine starken entzündungshemmenden Wirkungen und seine Fähigkeit aus, mehrere biologische Pfade zu modulieren, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht.
Biologische Aktivität
Nigakinone, a member of the beta-carboline family, is a natural compound primarily derived from plants such as Picrasma quassioides and Quassia amara. It has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This article synthesizes current research findings on the biological activity of nigakinone, supported by data tables and case studies.
Chemical Structure and Properties
Nigakinone is characterized by the chemical formula and is known for its complex structure that contributes to its biological activities. It has been studied extensively for its potential therapeutic applications.
1. Anti-Cancer Activity
Nigakinone exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through mitochondrial pathways and reactive oxygen species (ROS) generation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 35.6 | Induction of apoptosis via cytochrome c release |
A-549 | 5.6 | Activation of caspase-3 and pro-apoptotic proteins |
MKN-28 | 5.75 | ROS generation leading to cell death |
In a study, nigakinone showed an IC50 value of 2.5 µg/kg against RPMI-8226 cancer cells, highlighting its potency in combating early-stage tumors .
2. Anti-Inflammatory Effects
Nigakinone has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing leukocyte migration in animal models. It acts through the modulation of oxidative stress pathways.
Case Study: Carrageenan-Induced Inflammation
In experimental models, nigakinone significantly reduced inflammation in carrageenan-induced peritonitis by decreasing levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
3. Antimicrobial Activity
Nigakinone exhibits potent antimicrobial activity against various pathogens. Its efficacy was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods.
Pathogen | MIC (µg/ml) | MBC (µg/ml) |
---|---|---|
Staphylococcus aureus | 15 | 30 |
Escherichia coli | 20 | 40 |
Candida albicans | 10 | 20 |
In a recent study, nigakinone was part of a bioassay-guided evaluation that identified it as a promising candidate for antibiotic development .
4. Neuroprotective Activity
Nigakinone protects neuronal cells from glutamate toxicity by scavenging free radicals and inhibiting apoptosis pathways. It has been shown to reduce caspase-3 activity significantly, indicating its potential in treating neurodegenerative diseases.
Study Findings
In vitro studies demonstrated that nigakinone reduced neuronal cell death induced by oxidative stress, suggesting its utility in conditions like Alzheimer's disease .
Eigenschaften
IUPAC Name |
3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFKZUOYIFDMQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18110-86-6 | |
Record name | 4-Methoxy-5-hydroxycanthin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18110-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nigakinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NIGAKINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7E73434D2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nigakinone interact with its target to produce its anti-inflammatory effects in ulcerative colitis?
A1: Nigakinone appears to exert its beneficial effects by targeting two key pathways: the Farnesoid X receptor (FXR) and the nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing 3 (NLRP3) signaling pathway. [] Nigakinone directly interacts with FXR, acting as an agonist. [] This activation subsequently regulates bile acid (BA) metabolism, reducing BA accumulation in the colon, which is often dysregulated in ulcerative colitis. [] Additionally, Nigakinone suppresses the activation of the NLRP3 inflammasome, a critical component of the inflammatory response in ulcerative colitis. [] This combined modulation of FXR and NLRP3 signaling contributes to its anti-inflammatory and therapeutic effects. []
Q2: What is the structural characterization of Nigakinone?
A2: Nigakinone is an alkaloid, specifically a furoquinoline alkaloid. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, structural elucidation likely involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). []
Q3: Can you elaborate on the application of Nigakinone in traditional medicine and its potential in modern therapeutic settings?
A3: Nigakinone is a major active compound found in Picrasma quassioides (D. Don) Benn., a plant extensively used in Traditional Chinese Medicine. [, , ] Traditionally, it has been utilized for its anti-hypertensive properties. [] Modern research suggests its potential therapeutic application in ulcerative colitis by regulating bile acid metabolism and inflammatory pathways. [] Further research is necessary to explore its efficacy and safety profile for broader clinical applications.
Q4: What are the current methods for extracting and purifying Nigakinone?
A4: Extraction techniques like Ultrasonic Microwave-Assisted Extraction (UMAE) coupled with High-Speed Counter-Current Chromatography (HSCCC) have proven effective in isolating Nigakinone from Picrasma quassioides. [] This method allows for a relatively fast and efficient purification process, yielding high-purity Nigakinone suitable for further research and potential pharmaceutical applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.